4-(3-ethoxycarbonylpropyl)-1H-imidazole

説明

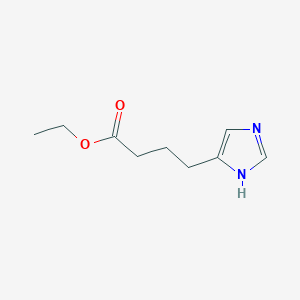

4-(3-Ethoxycarbonylpropyl)-1H-imidazole (CAS: 49549-65-7, molecular formula C₁₂H₁₅N₃O₄) is an imidazole derivative featuring a propyl chain substituted with an ethoxycarbonyl group at the 4-position of the imidazole ring. This compound has been studied extensively in the context of histamine H₃ receptor modulation. It is structurally characterized by its ester-functionalized alkyl chain, which contributes to its pharmacokinetic properties, including oral bioavailability and receptor binding affinity. Evidence from pharmacological studies highlights its role as a tool compound for investigating constitutive activity of H₃ receptors in vivo, particularly in rodent models .

特性

分子式 |

C9H14N2O2 |

|---|---|

分子量 |

182.22 g/mol |

IUPAC名 |

ethyl 4-(1H-imidazol-5-yl)butanoate |

InChI |

InChI=1S/C9H14N2O2/c1-2-13-9(12)5-3-4-8-6-10-7-11-8/h6-7H,2-5H2,1H3,(H,10,11) |

InChIキー |

IXYJLACULHVSFE-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)CCCC1=CN=CN1 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 4-(3-ethoxycarbonylpropyl)-1H-imidazole with related imidazole derivatives, focusing on structural modifications, receptor binding affinities (Kᵢ or ED₅₀ values), and functional activities.

Ether-Linked Alkyl Imidazoles

- 4-(3-(Ethoxy)propyl)-1H-imidazole (FUB 465, Compound 14): Structurally similar but replaces the ethoxycarbonyl group with a simple ethoxy moiety. Exhibits high oral in vivo potency in mice (ED₅₀ = 0.26 mg/kg) and low nanomolar affinity for H₃ receptors (Kᵢ ~7 nM in rat synaptosomes). Acts as a partial agonist in HEK293 cells expressing human H₃ receptors, demonstrating "protean agonism" (dual agonist/antagonist behavior depending on receptor conformation) .

4-(3-(3-Cyclopentylpropyloxy)propyl)-1H-imidazole (Compound 27) :

Proxifan Derivatives (Phenoxypropyl Imidazoles)

- Ciproxifan (Compound 14): Contains a cyclopropyl ketone-substituted phenoxypropyl chain. Subnanomolar H₃ receptor affinity (Kᵢ < 1 nM) and exceptional in vivo potency (ED₅₀ = 0.1 mg/kg po in mice). Shows selectivity for H₃ over H₁/H₂ receptors and prolonged plasma stability in primates .

- Imoproxifan: Oxime-substituted phenoxypropyl derivative. Subnanomolar potency (Kᵢ = 0.26 nM in rat cerebral cortex) and ED₅₀ = 0.034 mg/kg po in mice. X-ray crystallography confirms its optimized binding geometry at the H₃ receptor .

Ester-Functionalized Imidazoles

- Ethyl 1-Methyl-2-phenyl-1H-imidazole-5-carboxylate derivatives (): Lack the propyl linker but retain ester groups. Primarily used as synthetic intermediates .

Benzimidazole Derivatives

- 2-(1-(3-Benzamidopropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide (Compound 5cn): Replaces the imidazole core with a benzimidazole scaffold. No direct H₃ receptor data but demonstrates broader applications in kinase inhibition and anticancer research .

Data Tables

Table 1: Key Pharmacological Parameters

Table 2: Physicochemical Properties

| Compound | Melting Point (°C) | Molecular Weight | LogP |

|---|---|---|---|

| This compound | Not reported | 273.27 | 1.5 (calc) |

| Ciproxifan | >200 | 329.40 | 3.2 |

| Ethyl 1-methyl-2-phenyl-1H-imidazole-5-carboxylate | 106–158 | 230.28 | 2.8 |

Research Findings and Implications

- Structural-Activity Relationships (SAR): The ethoxycarbonylpropyl group balances lipophilicity and hydrogen-bonding capacity, enabling blood-brain barrier penetration while retaining receptor affinity . Proxifan derivatives (e.g., ciproxifan) achieve subnanomolar potency by introducing electron-withdrawing groups (e.g., ketones) on the phenoxy ring, enhancing H₃ receptor interactions . Partial agonism in ethoxycarbonylpropyl derivatives suggests conformational flexibility in the imidazole scaffold, which may be exploited for designing biased ligands .

- Therapeutic Potential: this compound is a valuable tool for studying H₃ receptor constitutive activity, aiding drug discovery for neurological disorders . Proxifan derivatives like ciproxifan and imoproxifan are candidates for treating narcolepsy and cognitive deficits due to their high selectivity and oral efficacy .

Limitations :

- Ethoxycarbonylpropyl derivatives exhibit shorter plasma half-lives compared to proxifans, necessitating structural optimization for clinical use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。